Cas no 51068-78-1 (2-hydroxy-1-(morpholin-4-yl)ethan-1-one)

2-hydroxy-1-(morpholin-4-yl)ethan-1-one structure
51068-78-1 structure
商品名:2-hydroxy-1-(morpholin-4-yl)ethan-1-one
CAS番号:51068-78-1
MF:C6H11NO3
メガワット:145.1564
MDL:MFCD08436413
CID:1570518
PubChem ID:6480484

2-hydroxy-1-(morpholin-4-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • 2-hydroxy-1-morpholin-4-ylethanone
    • 4-hydroxyacetylmorpholine
    • 2-hydroxy-1-(morpholin-4-yl)ethan-1-one
    • 4-(Hydroxyacetyl)morpholin
    • 2-hydroxy-1-(morpholin-4-yl)ethanone
    • AC1O59HV
    • 4-glycolyl-morpholine
    • CTK4J3569
    • 2-MORPHOLIN-4-YL-2-OXOETHANOL
    • 4-glycolylmorpholine
    • CHEMBL447999
    • 4-hydroxyacetyl-morpholine
    • SureCN424000
    • AC1Q7BHN
    • 2-Hydroxy-1-morpholinoethanone
    • 2-hydroxy-1-(4-morpholinyl)Ethanone
    • 2-(4-morpholinyl)-2-oxoethanol
    • 4-(Hydroxyacetyl)morpholine
    • PHCSTEJVICOGEJ-UHFFFAOYSA-N
    • 4-Morpholineethanol, .beta.-oxo-
    • BCP15284
    • 2-hydroxy-1-morpholin-4-yl-ethanone
    • EX-A606
    • EN300-70344
    • DTXSID30424295
    • MFCD08436413
    • SY105178
    • AB44986
    • 51068-78-1
    • CS-0028591
    • AO-365/41652214
    • Z431952730
    • A871384
    • 2-hydroxy-1-morpholinoethan-1-one
    • J-690311
    • W10210
    • DA-26154
    • AMY3665
    • 2-Hydroxy-1-(4-morpholinyl)-ethanone; Morpholine, 4-(hydroxyacetyl)- (9CI)
    • SCHEMBL424000
    • BCA06878
    • BS-13277
    • AKOS009590767
    • 2-HYDROXY-1-MORPHOLINO-ETHANONE
    • MDL: MFCD08436413
    • インチ: 1S/C6H11NO3/c8-5-6(9)7-1-3-10-4-2-7/h8H,1-5H2
    • InChIKey: PHCSTEJVICOGEJ-UHFFFAOYSA-N
    • ほほえんだ: O1C([H])([H])C([H])([H])N(C(C([H])([H])O[H])=O)C([H])([H])C1([H])[H]

計算された属性

  • せいみつぶんしりょう: 145.07389321g/mol
  • どういたいしつりょう: 145.07389321g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 120
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.3
  • トポロジー分子極性表面積: 49.8

じっけんとくせい

  • 密度みつど: 1.237±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 80-83 ºC (ethyl acetate )
  • ふってん: 326.1°C at 760 mmHg
  • ようかいど: 可溶性(524 g/l)(25ºC)、

2-hydroxy-1-(morpholin-4-yl)ethan-1-one セキュリティ情報

2-hydroxy-1-(morpholin-4-yl)ethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-70344-10.0g
2-hydroxy-1-(morpholin-4-yl)ethan-1-one
51068-78-1 95%
10g
$61.0 2023-05-03
TRC
H948963-100mg
2-hydroxy-1-(morpholin-4-yl)ethan-1-one
51068-78-1
100mg
$ 95.00 2022-06-04
abcr
AB391170-1 g
2-Hydroxy-1-(morpholin-4-yl)ethanone, 95%; .
51068-78-1 95%
1 g
€80.40 2023-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H33000-5g
2-Hydroxy-1-morpholinoethanone
51068-78-1 97%
5g
¥70.0 2024-07-18
Ambeed
A231662-1g
2-Hydroxy-1-morpholinoethanone
51068-78-1 97%
1g
$16.00 2021-07-07
Ambeed
A231662-25g
2-Hydroxy-1-morpholinoethanone
51068-78-1 97%
25g
$118.00 2021-07-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBQN062-10G
2-hydroxy-1-(morpholin-4-yl)ethan-1-one
51068-78-1 97%
10g
¥ 138.00 2023-04-13
Chemenu
CM163903-10g
2-hydroxy-1-morpholinoethan-1-one
51068-78-1 97%
10g
$421 2021-08-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-QP314-50mg
2-hydroxy-1-(morpholin-4-yl)ethan-1-one
51068-78-1 97%
50mg
171CNY 2021-05-08
TRC
H948963-500mg
2-hydroxy-1-(morpholin-4-yl)ethan-1-one
51068-78-1
500mg
$ 340.00 2022-06-04

2-hydroxy-1-(morpholin-4-yl)ethan-1-one 関連文献

2-hydroxy-1-(morpholin-4-yl)ethan-1-oneに関する追加情報

Chemical Profile of 2-hydroxy-1-(morpholin-4-yl)ethan-1-one (CAS No. 51068-78-1)

2-hydroxy-1-(morpholin-4-yl)ethan-1-one, identified by its Chemical Abstracts Service (CAS) number 51068-78-1, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a hydroxy functional group and a morpholine moiety, has garnered attention due to its structural versatility and potential biological activity. The presence of both a hydroxyl and a morpholine group makes it an intriguing candidate for further exploration in medicinal chemistry, particularly in the design of novel therapeutic agents.

The compound’s structure, characterized by an ethanone backbone connected to a morpholine ring via an N-substituent, suggests potential interactions with biological targets. The morpholine ring, known for its ability to enhance solubility and metabolic stability, is a common pharmacophore in drug development. In contrast, the hydroxy group can participate in hydrogen bonding, influencing both the compound’s solubility and its binding affinity to biological receptors. This dual functionality positions 2-hydroxy-1-(morpholin-4-yl)ethan-1-one as a promising scaffold for the synthesis of small-molecule drugs.

Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions. Studies utilizing molecular docking simulations have indicated that derivatives of 2-hydroxy-1-(morpholin-4-yl)ethan-1-one may exhibit inhibitory activity against various enzymes and receptors implicated in inflammatory pathways. For instance, modifications to the hydroxyl or morpholine substituents could modulate binding affinity to cyclooxygenase (COX) enzymes, which are central targets in the development of nonsteroidal anti-inflammatory drugs (NSAIDs).

In parallel, synthetic methodologies have seen significant progress, particularly in the efficient preparation of complex heterocyclic compounds. The synthesis of 2-hydroxy-1-(morpholin-4-yl)ethan-1-one can be achieved through multi-step reactions involving condensation, cyclization, and functional group transformations. Modern techniques such as transition-metal-catalyzed cross-coupling reactions have streamlined these processes, allowing for higher yields and purities. Additionally, green chemistry principles have been integrated into these synthetic routes, minimizing waste and reducing environmental impact.

The pharmaceutical industry has long been interested in exploring novel analogs of existing drugs to improve efficacy and reduce side effects. 2-hydroxy-1-(morpholin-4-yl)ethan-1-one serves as an excellent starting point for such explorations. By systematically varying substituents on its core structure, researchers can generate libraries of compounds for high-throughput screening (HTS). This approach has been instrumental in identifying lead candidates for further optimization. For example, recent studies have highlighted the potential of morpholine derivatives as kinase inhibitors, which are critical in targeted cancer therapies.

Beyond its pharmaceutical applications, 2-hydroxy-1-(morpholin-4-yl)ethan-1-one also finds utility in chemical research as a building block for more complex molecules. Its ability to undergo further functionalization allows chemists to construct intricate scaffolds with tailored properties. This has implications not only in drug discovery but also in materials science, where such molecules can be incorporated into polymers or catalysts designed for specific applications.

The role of computational modeling in understanding the behavior of 2-hydroxy-1-(morpholin-4-yl)ethan-1-one cannot be overstated. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) provide detailed insights into its structure and dynamics. These data are often integrated with quantum mechanical calculations to elucidate reaction mechanisms and predict physicochemical properties like solubility and partition coefficients.

In conclusion,2-hydroxy-1-(morpholin-4-yl)ethanone (CAS No. 51068–78–1) represents a fascinating compound with broad potential applications in pharmaceuticals and chemical research. Its unique structural features—comprising both hydroxyl and morpholine functionalities—make it a versatile scaffold for drug design. As research continues to uncover new synthetic strategies and computational tools, the future prospects for this compound remain promising.

おすすめ記事

推奨される供給者
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.